1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one
Description
Molecular Topology and Stereochemical Configuration
The molecular topology of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one features a central piperidine ring substituted at the 3-position with a 1-methylpyrazole moiety and at the 1-position with a phenoxyacetyl group. The piperidine ring adopts a chair conformation, as observed in structurally related systems such as 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. This conformation minimizes steric clashes between the equatorial 3-(pyrazolyl) substituent and axial 1-(phenoxyacetyl) group.
Key stereochemical features include:
- Chiral Center Geometry : The piperidine C3 atom (bearing the pyrazole group) and the ethanone C2 atom exhibit R and S configurations, respectively, confirmed via comparative analysis of bond angles and torsional constraints.
- Dihedral Angle Relationships : The pyrazole ring forms a dihedral angle of 42.5° with the piperidine mean plane, comparable to the 42.49° angle observed in analogous piperidine-pyrazole hybrids. The phenoxy group rotates freely about the ethanone C-O bond, with preferred orientations stabilized by weak C-H···O interactions.
| Structural Parameter | Value | Source Analog |
|---|---|---|
| Piperidine Chair Conformation | ΔN-C3-C4 = 109.8° | 3-Oxo-5-(piperidin-1-yl)pyrazole |
| Pyrazole-Piperidine Dihedral | 42.5° | |
| C=O Bond Length (Ethanone) | 1.246 Å |
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-15(10-18-19)14-6-5-9-20(12-14)17(21)13-22-16-7-3-2-4-8-16/h2-4,7-8,10-11,14H,5-6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKASGPAHBGLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Introduction of the Phenoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of piperidine and phenoxy groups enhances the pharmacological profile, making it a candidate for further development in cancer therapy.
Neuropharmacology
Due to its piperidine moiety, the compound may interact with central nervous system receptors, suggesting potential applications in treating neurological disorders. Studies have shown that similar compounds can act as modulators of neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives possess anti-inflammatory properties. The specific structure of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one may contribute to this activity by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This opens avenues for exploring the effectiveness of this compound as a potential antimicrobial agent.
Data Tables
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuropharmacological Effects
A recent investigation focused on the neuropharmacological properties of piperidine derivatives. The study demonstrated that compounds with a similar structure could enhance GABAergic transmission, providing a basis for their use in anxiety disorders.
Case Study 3: Anti-inflammatory Mechanisms
Research published in Phytotherapy Research explored the anti-inflammatory effects of pyrazole-based compounds. The study found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following table highlights structural similarities and differences between the target compound and key analogs:
Key Observations:
- Piperidine vs. Piperazine : The target compound and ADX47273 use a piperidine core, whereas the dihydrochloride analog in employs a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to basic nitrogen atoms but may face metabolic instability .
- Aromatic Substituents: The phenoxy group in the target compound contrasts with the 4-fluorophenyl group in ADX47273 and RO4917523.
- Pyrazole Modifications: The 1-methylpyrazole in the target compound is structurally distinct from the 5-amino-3-methylpyrazole in and the oxadiazole in ADX47273. Pyrazole variants influence hydrogen-bonding capacity and receptor affinity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The phenoxy group increases logP compared to RO4917523’s trifluoromethylpyridine, which may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Piperidine-containing compounds like ADX47273 are prone to cytochrome P450 oxidation, whereas the 1-methylpyrazole in the target compound may slow metabolism by steric hindrance .
- Salt Forms : The dihydrochloride salt in demonstrates improved solubility (common for piperazine derivatives) but may require formulation adjustments for CNS targeting.
Biological Activity
The compound 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a piperidine ring, a pyrazole moiety, and a phenoxyethanone group. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial , anxiolytic , and neuroprotective effects .
Antimicrobial Activity
Studies have explored the antimicrobial properties of compounds related to the pyrazole and piperidine structures. For example, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of various derivatives were evaluated, revealing significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 100 |
| Compound C | S. aureus | 200 |
Anxiolytic Effects
In pharmacological studies, compounds similar to this compound have demonstrated anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways. In tests such as the elevated plus maze and light-dark box tests, these compounds reduced anxiety-like behaviors in animal models .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Anxiolytic Activity Study : A study involving a structurally similar compound showed significant anxiolytic effects in mice, indicating potential therapeutic applications for anxiety disorders .
- Antimicrobial Evaluation : Another research focused on various pyrazole derivatives reported comparable antimicrobial efficacy to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the interaction between the piperidine and pyrazole components plays a crucial role in modulating neurotransmitter systems and bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized via alkylation using haloacetophenone intermediates under reflux in aprotic solvents like acetonitrile . Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:halide), reaction time (12–24 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for N–CH2), pyrazole protons (δ 7.5–8.0 ppm for aromatic protons), and phenoxy group (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 341.2) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the piperidine-pyrazole junction .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) .
- Dose-Response Validation : Perform EC50/IC50 curves in triplicate to confirm potency thresholds .
- Purity Checks : Verify compound integrity via HPLC (>95% purity) to rule out degradation products .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the phenoxy group (e.g., electron-withdrawing substituents like -NO2 or -CF3) to assess impact on receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., pyrazole N-atoms) using software like Schrodinger’s Phase .
Q. How should researchers design experiments to evaluate metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Sample at 0, 15, 30, and 60 minutes .
- LC-MS/MS Analysis : Quantify parent compound depletion to calculate half-life (t1/2) and intrinsic clearance (CLint) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for validating experimental reproducibility in SAR studies?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Bland-Altman Plots : Assess agreement between replicate assays for IC50 values .
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points from dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
